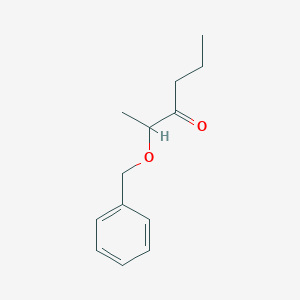

2-(Benzyloxy)hexan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

827308-09-8 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-phenylmethoxyhexan-3-one |

InChI |

InChI=1S/C13H18O2/c1-3-7-13(14)11(2)15-10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 |

InChI Key |

ZKYQJADATQXWEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization of Alkyl Benzyloxy Ketones in Contemporary Organic Chemistry

Alkyl benzyloxy ketones are valuable intermediates in organic synthesis, primarily due to the presence of the versatile benzyloxy group. This group can serve as a chiral auxiliary, directing the stereochemical outcome of reactions at the adjacent carbonyl group. uzh.ch Furthermore, the benzyl (B1604629) group can be readily cleaved under various conditions, revealing a hydroxyl group and allowing for further functionalization. This strategic use of the benzyloxy group is a cornerstone of many synthetic endeavors.

The α-alkoxy ketone motif is a key structural element in a variety of synthetic transformations. For instance, these compounds can undergo nucleophilic additions, with the alkoxy group often influencing the stereoselectivity of the reaction. acs.org Chelation control, where a metal coordinates to both the carbonyl oxygen and the alkoxy oxygen, can lead to the formation of a five-membered transition state, directing the incoming nucleophile to a specific face of the molecule. acs.org This level of control is crucial for the synthesis of complex molecules with multiple stereocenters.

Recent research has highlighted the utility of α-alkoxy ketones in various catalytic processes. For example, enantioselective rhodium-catalyzed allylic alkylation of acyclic α-alkoxy aryl ketones has been developed, showcasing the potential of these substrates in forming new carbon-carbon bonds with high stereocontrol. rsc.org Additionally, enzymatic methods are being explored for the synthesis of chiral α-hydroxy ketones, which can be seen as precursors or derivatives of α-alkoxy ketones, emphasizing the drive towards more environmentally friendly synthetic routes. rsc.org

| Reaction Type | Role of Alkoxy Group | Key Features |

| Nucleophilic Addition | Stereodirecting group | Chelation control leading to high diastereoselectivity. acs.org |

| Catalytic Alkylation | Substrate for C-C bond formation | Enables enantioselective synthesis of complex ketones. rsc.org |

| Cuprate Addition | Chiral auxiliary | Directs the addition of organocuprates to enones. uzh.ch |

Strategic Importance of the Hexanone Scaffold in Synthetic Design

The hexanone scaffold, a six-carbon chain containing a ketone functional group, is a common building block in the synthesis of a wide range of organic molecules. Its importance stems from its versatility and the numerous ways it can be modified and incorporated into larger, more complex structures. The carbonyl group of the hexanone can undergo a vast array of chemical transformations, including reductions, oxidations, and additions of carbon and heteroatom nucleophiles. ic.ac.uk

The aliphatic nature of the hexanone chain provides a flexible backbone that can adopt various conformations, which is a critical consideration in the design of molecules intended to interact with biological targets. Furthermore, the methylene (B1212753) groups within the hexanone scaffold can be functionalized through modern C-H activation strategies, allowing for the introduction of new substituents at positions that were traditionally difficult to access. nih.gov

In the context of medicinal chemistry, molecular scaffolds are fundamental to drug discovery, providing the core structure upon which various functional groups can be appended to optimize biological activity. nih.govmdpi.com The hexanone framework can be considered a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets. acs.orgcore.ac.uk This promiscuity makes them attractive starting points for the development of new therapeutic agents. The chalcone (B49325) scaffold, which contains an α,β-unsaturated ketone, is a well-known example of a privileged structure in medicinal chemistry. nih.govresearchgate.net

| Transformation | Description | Significance |

| Nucleophilic Addition | Addition of Grignard reagents, organolithiums, etc., to the carbonyl group. ic.ac.uk | Forms new carbon-carbon bonds, building molecular complexity. |

| Reduction | Conversion of the ketone to a secondary alcohol. | Introduces a new stereocenter and functional group. |

| C-H Functionalization | Direct modification of C-H bonds along the alkyl chain. nih.gov | Allows for late-stage diversification of the molecule. |

| Cyclization Reactions | Formation of cyclic structures from the hexanone backbone. | Access to diverse and complex molecular architectures. |

Advanced Applications of 2 Benzyloxy Hexan 3 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of the ketone and the influence of the adjacent benzyloxy group in 2-(benzyloxy)hexan-3-one make it an ideal starting point for the synthesis of diverse and complex organic scaffolds. These scaffolds form the core structures of many biologically active molecules and novel materials.

Polyketides and carbohydrates are two major classes of natural products with significant biological activities. The synthesis of their analogues is crucial for studying their modes of action and for developing new therapeutic agents. 2-(Benzyloxy)hexan-3-one is a valuable precursor for such syntheses due to its ability to undergo stereoselective aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in the biosynthesis of polyketides. researchgate.netthieme-connect.de

The benzyloxy group at the C-2 position can direct the stereochemical outcome of enolate formation and subsequent reactions with aldehydes, leading to the controlled formation of syn- or anti-diol units, which are characteristic features of polyketide and carbohydrate structures. nih.govresearchgate.net For example, boron-mediated anti-aldol reactions of lactate-derived ketones have been successfully employed in the synthesis of fungal polyketide derivatives. researchgate.net The principles of these reactions are directly applicable to 2-(benzyloxy)hexan-3-one for the construction of polyketide chains.

The synthesis of carbohydrate analogues often involves the regioselective protection and deprotection of hydroxyl groups. rsc.org Starting from a precursor like 2-(benzyloxy)hexan-3-one, with its inherent chirality and protected hydroxyl group, allows for a more streamlined and efficient synthesis of complex carbohydrate-like structures. oulu.fimdpi.com

Table 1: Representative Aldol Reactions for Polyketide and Carbohydrate Analogue Synthesis

| Precursor | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α-Benzyloxy methyl ketones | Titanium-mediated aldol reaction | 1,4-anti aldol adducts | Substrate-controlled acetate (B1210297) aldol reaction. | scispace.com |

| Lactate-derived chiral ethyl ketone | Titanium-mediated syn-aldol reaction | syn-aldol adducts | High stereocontrol in reactions with ketones. | researchgate.net |

The bicyclo[3.1.0]hexane skeleton is a prevalent motif in numerous natural products and biologically active compounds. semanticscholar.org The synthesis of these strained bicyclic systems can be achieved through intramolecular cyclization reactions. While direct examples starting from 2-(benzyloxy)hexan-3-one are not prevalent in the literature, analogous transformations highlight its potential. For instance, the intramolecular cyclization of a mesyl ketone derived from (+)-(1R,4R)-4-(benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol has been used to construct a bicyclo[3.1.0]hexane system. nih.gov This strategy of forming a five-membered ring followed by an intramolecular cyclopropanation is a viable pathway where a precursor like 2-(benzyloxy)hexan-3-one could be utilized after appropriate functionalization.

A patented method describes the synthesis of bicyclo[3.1.0]hexane derivatives via an intramolecular epoxide opening cyclopropanation, showcasing another synthetic strategy towards this scaffold. Furthermore, recent developments have shown that intramolecular radical oxidative cyclization of gem-dihalo olefins can provide access to fused-bicyclo[3.1.0]hexanes. nih.gov These advanced methods suggest that with appropriate chemical manipulation, 2-(benzyloxy)hexan-3-one can be a key starting material for these valuable bicyclic structures.

Table 2: Synthetic Approaches to Bicyclo[3.1.0]hexane Systems

| Starting Material Type | Reaction | Key Intermediate | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Cyclopentenol derivative with benzyloxymethyl group | Intramolecular cyclization | Mesyl ketone | t-BuOK | nih.gov |

| gem-Dihaloolefins | Intramolecular radical oxidative cyclization | Benzo-fused bicyco[3.1.0]hexanes | Diphenyl diselenide, TBHP | nih.gov |

Role in Natural Product Total Synthesis

The total synthesis of complex natural products is a testament to the power of organic chemistry. sci-hub.se Intermediates that allow for precise control over stereochemistry and the introduction of key functional groups are of paramount importance in this endeavor.

Biomimetic synthesis aims to mimic nature's synthetic strategies to construct complex molecules. nih.govalbany.edu These approaches often involve cascade reactions that efficiently build molecular complexity. The α-alkoxy ketone functionality present in 2-(benzyloxy)hexan-3-one is a recurring motif in precursors for biomimetic transformations. For example, the biomimetic synthesis of 5,6-dihydro-glaucogenin C involves the iron(II)-promoted fragmentation of an α-alkoxy hydroperoxide, demonstrating the utility of this functional group in triggering complex rearrangements. nih.gov

In the context of polyketide synthesis, biomimetic approaches often seek to replicate the iterative assembly of simple building blocks seen in polyketide synthases. nih.govresearchgate.netmdpi.com The structural features of 2-(benzyloxy)hexan-3-one make it an ideal synthetic equivalent for one of these building blocks, allowing chemists to explore and replicate biosynthetic pathways in the laboratory.

One of the most significant challenges in natural product synthesis is the precise control of stereochemistry. The chiral center and the adjacent benzyloxy group in 2-(benzyloxy)hexan-3-one can exert significant influence on the stereochemical outcome of reactions at the ketone or the neighboring carbon atoms.

A notable example is the use of a tin(II)-mediated chelation-controlled aldol reaction of an alpha-benzyloxy ethyl ketone in the total synthesis of (9S)-dihydroerythronolide A. nih.gov This key step allowed for the coupling of two complex fragments with high diastereoselectivity, demonstrating the power of the α-benzyloxy ketone moiety in controlling the stereochemistry of complex molecule assembly. The ability to dictate the formation of new stereocenters based on the existing chirality of the molecule is a cornerstone of modern asymmetric synthesis. longdom.orgbris.ac.ukorgsyn.org

Contribution to the Development of Pharmaceutically Relevant Molecules

The scaffolds and functional groups that can be accessed from 2-(benzyloxy)hexan-3-one are frequently found in pharmaceutically active compounds. Therefore, this compound represents a valuable starting material for the synthesis of new drug candidates and their intermediates. nih.govgoogle.comacs.org

The synthesis of various heterocyclic compounds, which are core structures in many drugs, can be facilitated by intermediates derived from benzylic C-H oxidation, a transformation related to the functionality in 2-(benzyloxy)hexan-3-one. mdpi.com For instance, the synthesis of N'-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives as potential anti-HCV agents highlights the importance of the benzyloxy group in the construction of biologically active molecules. brieflands.com The development of complex, three-dimensional scaffolds for drug discovery often relies on versatile building blocks that can be elaborated into a variety of structures, a role for which 2-(benzyloxy)hexan-3-one is well-suited. whiterose.ac.ukwhiterose.ac.uk

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-(Benzyloxy)hexan-3-one |

| (9S)-dihydroerythronolide A |

| 5,6-dihydro-glaucogenin C |

| (+)-(1R,4R)-4-(benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol |

Scaffolds for Potential Bioactive Compounds

The molecular framework of 2-(benzyloxy)hexan-3-one, a type of α-benzyloxy ketone, represents a valuable and versatile scaffold in medicinal chemistry for the development of potential bioactive compounds. Ketones are recognized as strategic building blocks in the synthesis of natural product-inspired molecules due to the vast array of chemical transformations they can undergo. researchgate.net The structure of 2-(benzyloxy)hexan-3-one is particularly advantageous as it combines a reactive ketone group with a benzyloxy moiety. This benzyloxy group not only influences the electronic and steric properties of the molecule but also serves as a protected hydroxyl group, which can be unveiled in later synthetic steps to introduce further molecular diversity and functionality.

The ketone functional group allows for a multitude of reactions to build more complex structures. These include aldol reactions to form β-hydroxy ketones, which are themselves key precursors to a variety of heterocyclic and polycyclic systems. nih.gov Furthermore, the ketone can be transformed into imines for reductive amination processes, leading to chiral amines, a common feature in many pharmaceuticals. d-nb.info The hexan-3-one backbone provides a flexible aliphatic chain that can be modified to optimize pharmacokinetic properties such as lipophilicity and metabolic stability.

Researchers have utilized scaffolds related to benzyloxy ketones to synthesize a range of compounds with potential therapeutic applications. For instance, the core structure is present in precursors to complex heterocyclic systems and has been incorporated into molecules designed to interact with specific biological targets. The ability to perform reactions at the ketone, the alpha-carbon, and the aliphatic chain, combined with the latent reactivity of the benzyloxy group, makes this scaffold a powerful starting point for generating libraries of diverse compounds for biological screening. whiterose.ac.ukresearchgate.net

Below is a table illustrating the types of bioactive scaffolds that can be generated from ketone-containing starting materials and their potential therapeutic relevance.

| Scaffold Type | Synthetic Transformation from Ketone | Potential Bioactivity/Target |

| β-Hydroxy Ketones | Aldol Condensation | Precursors to anti-inflammatory and antiviral agents |

| Chiral 1,2-Diols | Grignard Addition, Reduction | Intermediates for antifungal and anticancer drugs |

| N-Heterocycles (e.g., Pyridines, Pyrimidines) | Condensation with Dinucleophiles | Kinase inhibitors, GPCR modulators |

| Spirocyclic Systems | Photocatalyzed Annulation | Scaffolds for CNS-active compounds |

| Fused Bicyclic Amides | Annulative Photoredox Catalysis | Novel antibacterial and antiviral agents |

Enabling Synthesis of Chiral Drug Intermediates

The 2-(benzyloxy)hexan-3-one structure is a prime substrate for enabling the synthesis of chiral drug intermediates, particularly chiral alcohols. The field of asymmetric synthesis heavily relies on strategies to control the stereochemical outcome of reactions, and α-benzyloxy ketones are excellent candidates for substrate-controlled stereoselective transformations. thieme-connect.comresearchgate.net

A key application involves the chelation-controlled nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone's carbonyl group. The oxygen atom of the benzyloxy group at the α-position can coordinate with a metal ion from the reagent, forming a rigid five-membered cyclic chelate. This conformation sterically blocks one face of the carbonyl, forcing the nucleophile to attack from the less hindered face. This mechanism, known as 1,4-asymmetric induction when a chiral benzyl (B1604629) group is used, leads to the formation of the corresponding tertiary or secondary alcohol with a high degree of diastereoselectivity. thieme-connect.com

The resulting chiral diol derivatives are highly valuable intermediates. The newly formed chiral center is a cornerstone for the total synthesis of many complex molecules, including natural products and pharmaceuticals. The benzyl group, having served its purpose in directing the stereochemistry, can then be easily removed under various conditions, such as hydrogenolysis, to yield the free diol without racemizing the newly created stereocenters. thieme-connect.com

Research has demonstrated the effectiveness of this strategy. For example, chiral α-benzyloxy ketones have been used in the highly diastereoselective synthesis of optically active 1,2-diols and were instrumental in the total synthesis of the natural product (+)-frontalin. thieme-connect.com This approach highlights how the benzyloxy group acts as both a protecting group and a powerful chiral auxiliary. thieme-connect.comresearchgate.net

The table below summarizes the results of diastereoselective nucleophilic additions to various α-benzyloxy ketones, showcasing the high level of stereocontrol achievable.

| Ketone Substrate | Nucleophile (Grignard Reagent) | Major Diastereomer | Diastereomeric Excess (de) | Reference |

| (R)-1-(Benzyloxy)propan-2-one | Methylmagnesium Bromide | (2R,3R)-3-(Benzyloxy)butan-2-ol | 88% | thieme-connect.com |

| (R)-1-(Benzyloxy)propan-2-one | Ethylmagnesium Bromide | (2R,3R)-3-(Benzyloxy)pentan-2-ol | 92% | thieme-connect.com |

| (R)-1-(Benzyloxy)propan-2-one | Propylmagnesium Bromide | (2R,3R)-3-(Benzyloxy)hexan-2-ol | 94% | thieme-connect.com |

| (R)-1-(Benzyloxy)propan-2-one | Isopropylmagnesium Bromide | (2R,3R)-3-(Benzyloxy)-4-methylpentan-2-ol | 96% | thieme-connect.com |

| (R)-1-(Benzyloxy)-1-phenylpropan-2-one | Methylmagnesium Bromide | (2R,3R)-3-(Benzyloxy)-3-phenylbutan-2-ol | 90% | thieme-connect.com |

This methodology provides an alternative and powerful route to chiral diols, which are crucial intermediates in the pharmaceutical industry for the synthesis of drugs where specific stereochemistry is essential for efficacy and safety. d-nb.info

Spectroscopic Characterization and Structural Elucidation in Academic Research

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the basic structure of a compound. In the case of 2-(Benzyloxy)hexan-3-one and its analogues, these methods are used to identify the various proton and carbon environments within the molecule. For instance, in a related compound, 2-(benzyloxy)-3-methoxybenzaldehyde, the benzylic protons (O-CH₂-Ar) are observed as a singlet at approximately 4.73 ppm in the ¹H NMR spectrum. acs.org Similarly, the methyl group protons in a quinoline (B57606) derivative appear as a singlet at 2.75 ppm. acs.org

The ¹³C NMR spectrum provides information on the different carbon atoms. For example, in derivatives of 2-(benzyloxy)benzaldehyde, the benzylic carbon (PhCH₂) typically appears around 71.0 ppm. rsc.org The carbonyl carbon (C=O) signal is also a key indicator, often found in the downfield region of the spectrum. rsc.org The precise chemical shifts are sensitive to the molecular structure and substituents present.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzyloxy Compounds

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Benzylic Protons (O-CH₂) | ~4.73 - 5.18 | ~71.0 | acs.orgrsc.org |

| Aromatic Protons | ~7.00 - 7.44 | ~114.9 - 159.5 | rsc.org |

| Carbonyl Carbon (C=O) | - | ~188.5 | rsc.org |

| Methyl Protons (-CH₃) | ~2.75 | - | acs.org |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unraveling complex structural details, including the connectivity of atoms and their spatial relationships. longdom.org

COSY (Correlation Spectroscopy) : This technique identifies protons that are coupled to each other, typically through two or three bonds. longdom.org For instance, a COSY spectrum would confirm the connectivity between the protons on C2 and C4 in the hexan-3-one chain. uni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecule's backbone. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.net For example, HMBC can show a correlation between the benzylic protons and the carbon atoms of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. uni-regensburg.deresearchgate.net For instance, NOESY can be used to establish the relative configuration of substituents on a ring by observing through-space interactions. uni-regensburg.de In the study of related complex molecules, NOESY experiments have been vital in assigning the stereochemistry. researchgate.netnii.ac.jp

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular formula of a compound. mdpi.com It measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the calculation of the elemental composition of the molecule, distinguishing between compounds with the same nominal mass but different chemical formulas. For example, HRMS has been used to confirm the molecular formula of various benzyloxy derivatives, providing a crucial piece of evidence for their structural identification. researchgate.netmdpi.com

Infrared Spectroscopy for Functional Group Identification (focus on methodology)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. pressbooks.pub

To obtain an IR spectrum, a sample of 2-(Benzyloxy)hexan-3-one would be exposed to infrared radiation over a range of frequencies. The absorption of radiation at specific wavenumbers (cm⁻¹) corresponds to the vibrations of particular bonds. pressbooks.pub

Key functional groups and their expected absorption ranges include:

Carbonyl (C=O) stretch : A strong and sharp absorption band is expected in the region of 1700-1725 cm⁻¹ for the ketone group in 2-(Benzyloxy)hexan-3-one. pressbooks.pub The exact position can provide clues about the electronic environment of the carbonyl group.

C-O-C stretch : The ether linkage of the benzyloxy group will exhibit a characteristic stretching vibration, typically in the range of 1000-1300 cm⁻¹. libretexts.org

C-H stretch : The spectrum will show absorptions for both sp³ hybridized C-H bonds (from the hexane (B92381) chain) typically below 3000 cm⁻¹, and sp² hybridized C-H bonds (from the aromatic ring) typically above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretch : The benzene (B151609) ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of the key functional groups within the 2-(Benzyloxy)hexan-3-one molecule. acs.orgmdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)

While obtaining a suitable single crystal of 2-(Benzyloxy)hexan-3-one itself might be challenging, X-ray crystallography of its solid derivatives provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. rsc.orgasianpubs.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice.

For derivatives of 2-(Benzyloxy)hexan-3-one that form well-ordered crystals, X-ray crystallography can unambiguously establish the relative and absolute configuration of all stereocenters. rsc.orgasianpubs.org It also reveals precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. This information is invaluable for understanding structure-activity relationships and for validating stereochemical assignments made by other spectroscopic methods like NMR. nih.gov

Computational Chemistry and Theoretical Studies of 2 Benzyloxy Hexan 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. conicet.gov.aryoutube.com By approximating the electron density, DFT calculations can elucidate properties that are central to understanding the molecule's stability and chemical behavior. Methods like the B3LYP hybrid functional are commonly used for geometry optimization and electronic property calculations of organic molecules. conicet.gov.ardoi.org For a molecule like 2-(Benzyloxy)hexan-3-one, DFT can provide a detailed picture of its orbitals and charge distribution, which are fundamental to its reactivity.

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.com

For 2-(Benzyloxy)hexan-3-one, the HOMO is expected to be localized on the electron-rich regions, specifically the lone pair electrons of the carbonyl and ether oxygen atoms, as well as the π-electron system of the aromatic benzyl (B1604629) group. The LUMO, conversely, is anticipated to be centered on the π* antibonding orbital of the electrophilic carbonyl group. wuxiapptec.comjst.go.jp The interaction between these frontier orbitals governs the molecule's reactions with other chemical species.

Illustrative Frontier Orbital Energies for 2-(Benzyloxy)hexan-3-one

This table presents typical energy values for similar α-alkoxy ketones as predicted by DFT calculations.

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

The distribution of electron density within a molecule dictates its electrostatic properties and is crucial for predicting its interaction with other polar molecules and ions. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule's surface. libretexts.orgresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. youtube.com For 2-(Benzyloxy)hexan-3-one, these regions are predicted to be concentrated around the electronegative oxygen atoms of the carbonyl and benzyloxy groups due to their lone pairs of electrons. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. youtube.com Such positive regions would be found around the hydrogen atoms, particularly the α-hydrogen adjacent to the carbonyl group.

Mulliken population analysis is another method to quantify the partial charges on each atom, providing further insight into the molecule's polarity.

Illustrative Mulliken Atomic Charges for Key Atoms in 2-(Benzyloxy)hexan-3-one

This table shows representative partial charges calculated for similar ketone structures.

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C3) | +0.45 |

| Carbonyl Oxygen (O) | -0.50 |

| Ether Oxygen (O) | -0.40 |

| Alpha-Carbon (C2) | +0.15 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like 2-(Benzyloxy)hexan-3-one, MD simulations are invaluable for exploring its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt—and understanding how this landscape is influenced by the surrounding environment, such as a solvent. researchgate.netnih.gov

The conformational flexibility of 2-(Benzyloxy)hexan-3-one arises from the rotation around several single bonds, including the C2-C3 bond, the C-O bonds of the ether linkage, and the C-C bonds within the hexyl chain. acs.org MD simulations can identify the most stable, low-energy conformations and the energy barriers between them.

Solvation has a significant impact on conformational preferences. manchester.ac.uk Polar solvents, like water or methanol, are expected to stabilize conformations where the polar carbonyl and ether groups are exposed and can form favorable interactions with the solvent molecules. core.ac.ukorientjchem.org In contrast, in the gas phase or in nonpolar solvents, the molecule might adopt more folded conformations to maximize intramolecular interactions. researchgate.net

Illustrative Relative Energies of 2-(Benzyloxy)hexan-3-one Conformers

This table provides a hypothetical comparison of the stability of an extended vs. a folded conformer in different environments.

| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|

| Folded | 0.0 (most stable) | 1.2 |

| Extended | 0.8 | 0.0 (most stable) |

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. nih.govucsb.edu The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), which is a key factor controlling the reaction rate. acs.orgwikipedia.org

A characteristic reaction for ketones like 2-(Benzyloxy)hexan-3-one is the nucleophilic addition to the carbonyl carbon. libretexts.orglibretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbon of the C=O group, leading to the formation of a tetrahedral intermediate. libretexts.org Computational methods can model this entire pathway. The transition state for this reaction would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π-bond. ucsb.edumasterorganicchemistry.com The presence of the benzyloxy group at the α-position may influence the stereoselectivity and rate of this addition through steric and electronic effects.

Hypothetical Reaction Coordinate Diagram for Nucleophilic Addition to 2-(Benzyloxy)hexan-3-one

This diagram illustrates the energy changes during a typical nucleophilic addition reaction, with representative energy values based on similar ketone reactions.

Reaction Coordinate Diagram

Illustrative Thermodynamic Data for Nucleophilic Addition

| Parameter | Illustrative Value (kcal/mol) |

|---|---|

| Activation Free Energy (ΔG‡) | 15.5 |

| Free Energy of Reaction (ΔG_rxn) | -5.0 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers reliable methods for predicting spectroscopic properties, which can be invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely applied and accurate approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govrsc.org

By performing GIAO-DFT calculations on the optimized geometry of 2-(Benzyloxy)hexan-3-one, it is possible to predict its ¹H and ¹³C NMR spectra. These theoretical predictions can aid in the assignment of experimental spectra. Calculated chemical shifts are often linearly scaled to correct for systematic errors inherent in the computational method and to improve agreement with experimental data. nih.govmdpi.com

Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for 2-(Benzyloxy)hexan-3-one

This table shows representative calculated chemical shifts for the key nuclei in the molecule, alongside typical experimental ranges for these functional groups.

| Nucleus | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| ¹H (Aromatic, Ph) | 7.35 | 7.2-7.4 |

| ¹H (Benzylic, -OCH₂Ph) | 4.80 | 4.5-5.0 |

| ¹H (α-proton, -CH(O)-) | 3.85 | 3.5-4.0 |

| ¹³C (Carbonyl, C=O) | 208.5 | 205-215 |

| ¹³C (Benzylic, -OCH₂Ph) | 72.5 | 70-75 |

| ¹³C (α-carbon, -CH(O)-) | 80.0 | 78-85 |

Derivatives and Analogues of 2 Benzyloxy Hexan 3 One: Synthetic Strategies and Explorations

Design and Synthesis of Structurally Modified Analogues

The structural modification of 2-(benzyloxy)hexan-3-one opens avenues to a wide array of new compounds with potentially unique properties. Key strategies focus on altering the core hexanone structure and understanding how different substituents impact its reactivity and the stereochemical outcome of reactions.

Alterations in the Hexanone Backbone (e.g., unsaturation, cyclic variants)

The introduction of unsaturation into the hexanone backbone of 2-(benzyloxy)hexan-3-one can lead to the formation of α,β-unsaturated ketones. These compounds are valuable synthetic intermediates, susceptible to a variety of transformations including conjugate additions and cycloadditions. researchgate.net For instance, an elimination reaction could be employed to create a double bond, yielding a derivative such as 2-(benzyloxy)hex-1-en-3-one or 2-(benzyloxy)hex-4-en-3-one. The synthesis of such unsaturated ketones can be achieved through various methods, including palladium-catalyzed cross-coupling of acyl chlorides with hydrozirconated acetylenes. rsc.org

Furthermore, the linear hexanone chain can be transformed into cyclic variants. Intramolecular aldol (B89426) condensation, for example, could lead to the formation of five- or six-membered rings, depending on the reaction conditions and the position of deprotonation. The synthesis of cyclic analogues from acyclic precursors is a well-established strategy in organic synthesis. researchgate.net For instance, a bicyclo[3.1.0]hexane framework, as a mimic of other cyclic systems, has been synthesized, showcasing the possibilities for creating rigid, conformationally constrained analogues. researchgate.net

The creation of heterocyclic systems containing the benzyloxy moiety is another area of active research. For instance, exocyclic α,β-unsaturated ketones, which could be derived from 2-(benzyloxy)hexan-3-one, are known starting materials for the synthesis of various fused heterocycles like pyrazolines and benzothiazepines through cyclocondensation reactions. researchgate.net

A summary of potential structural modifications to the hexanone backbone is presented in the table below.

| Modification Type | Potential Derivative of 2-(Benzyloxy)hexan-3-one | Synthetic Approach |

| Unsaturation | 2-(Benzyloxy)hex-1-en-3-one | Elimination Reaction |

| Unsaturation | 2-(Benzyloxy)hex-4-en-3-one | Isomerization/Elimination |

| Cyclic Analogue | 1-(Benzyloxy)-2-methyl-3-propylcyclopropanol | Favorskii-type rearrangement |

| Cyclic Analogue | 5-(Benzyloxy)-6-propyl-2-cyclohexen-1-one | Intramolecular Aldol Condensation |

| Heterocyclic Analogue | 4-Benzyl-5-propyl-1,2,3-oxadiazole | Reaction with hydrazine (B178648) and subsequent oxidation |

Substituent Effects on Reactivity and Selectivity

The introduction of substituents on either the hexanone backbone or the benzyl (B1604629) group can significantly influence the reactivity and selectivity of reactions involving 2-(benzyloxy)hexan-3-one. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the acidity of α-protons, the electrophilicity of the carbonyl carbon, and the stability of reaction intermediates. nih.gov

For instance, in aldol reactions of α-benzyloxy methyl ketones, the stereochemical outcome is influenced by the formation of a chelated titanium enolate, and substituents on the benzyloxy group could modulate the stability and geometry of this intermediate, thereby affecting the diastereoselectivity of the reaction. uma.esscispace.comresearchgate.net Similarly, in Wittig rearrangements of ortho-benzyloxy benzamides, the success of the reaction is dependent on the nature of substituents on the aromatic ring. nih.gov

The steric bulk of substituents also plays a crucial role. Larger substituents can hinder the approach of reagents to the carbonyl group or to the α-protons, leading to changes in regioselectivity and stereoselectivity. This is particularly relevant in asymmetric synthesis where the chiral environment created by the substituents dictates the stereochemical outcome of the reaction. nih.gov

Variations of the Benzyloxy Substituent

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its cleavage. mdpi.com However, modifying this group can provide access to analogues with different properties or allow for alternative synthetic strategies.

Introduction of Substituted Benzyloxy Groups

Introducing substituents onto the phenyl ring of the benzyloxy group can fine-tune the electronic and steric properties of the molecule. For example, a p-methoxybenzyl (PMB) ether can be cleaved under milder oxidative conditions than a standard benzyl ether, offering a degree of orthogonality in deprotection steps. mdpi.com The synthesis of such substituted benzyl ethers typically involves the reaction of the corresponding substituted benzyl bromide or chloride with the alcohol under basic conditions.

The table below illustrates the effect of different substituents on the benzyloxy group.

| Substituent on Benzyl Group | Name of Protecting Group | Typical Cleavage Conditions |

| 4-Methoxy | p-Methoxybenzyl (PMB) | Oxidative (DDQ, CAN) |

| 2-Nitro | 2-Nitrobenzyl (ONB) | Photolytic |

| 4-Bromobenzyl | 4-Bromobenzyl | Hydrogenolysis, Suzuki coupling for modification |

| 3,4-Dimethoxybenzyl | 3,4-Dimethoxybenzyl (DMPM) | Oxidative (DDQ) |

Exploration of Other Ether Protecting Groups

While the benzyloxy group is widely used, other ether protecting groups can offer advantages in specific synthetic contexts. The choice of protecting group is critical in multi-step syntheses to ensure its stability during various reaction conditions and its selective removal when required. wikipedia.org

Common alternatives to the benzyl group for protecting the α-hydroxy group of the precursor to 2-(benzyloxy)hexan-3-one include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. harvard.edu These groups offer a range of stabilities to acidic and basic conditions and are typically cleaved using fluoride (B91410) reagents. harvard.edu Other ether protecting groups like methoxymethyl (MOM) ether, tetrahydropyranyl (THP) ether, and allyl ether also provide different deprotection options. wikipedia.org

Benzyloxy-Containing Heterocycles as Related Research Areas

The synthesis of heterocyclic compounds containing a benzyloxy group is a significant area of research with applications in medicinal chemistry and materials science. researchgate.netnih.gov The benzyloxy moiety can be incorporated into a wide variety of heterocyclic systems, including pyranones, isoindoles, and quinoxalines. researchgate.netthieme-connect.deresearchgate.net

For instance, 5-benzyloxy-2-thiocyanatomethyl-4-pyranone has been synthesized and investigated for its effects on neoplastic cell growth. researchgate.net In another example, 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione serves as a versatile intermediate in the synthesis of various biologically active molecules. thieme-connect.de The synthesis of these heterocycles often involves the reaction of a benzyloxy-containing precursor with appropriate reagents to form the heterocyclic ring. For example, 2-(benzyloxy)-6-chloroquinoxaline can be synthesized from 2,6-dichloroquinoxaline (B50164) and benzyl alcohol under phase-transfer catalysis conditions. researchgate.net

The study of these benzyloxy-containing heterocycles provides insights into the influence of the benzyloxy group on the properties and reactivity of these molecules, which can be valuable for the design of new analogues of 2-(benzyloxy)hexan-3-one with desired characteristics.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research will likely focus on developing novel and sustainable routes to 2-(Benzyloxy)hexan-3-one, moving away from traditional methods that may involve harsh reagents or produce significant waste.

Key areas of exploration include:

Catalytic Approaches: The development of catalytic systems, such as those employing copper, palladium, or iridium, presents a promising avenue for the synthesis of α-alkoxy ketones. nih.govorganic-chemistry.org Research into novel catalysts that can operate under milder conditions and with higher atom economy will be crucial.

Green Chemistry Principles: The application of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave activation or photoredox catalysis), will be a major focus. organic-chemistry.orgoulu.firsc.orgresearchgate.netwhiterose.ac.ukfrontiersin.org For instance, visible-light-promoted, metal-free aerobic oxidation of alkenyl silanes with alcohols has been shown to be an efficient method for constructing α-alkoxy ketones under mild conditions. bohrium.com

One-Pot Syntheses: Designing one-pot procedures where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. researchgate.netacs.org

| Synthetic Strategy | Catalyst/Reagent | Key Features |

| Cross-Coupling | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | pH-neutral conditions, high yields, retention of stereochemistry. nih.gov |

| Photoredox/Nickel Catalysis | Iridium photocatalyst and Nickel catalyst | Mild conditions, broad functional group tolerance, uses in-situ activated carboxylic acids. organic-chemistry.org |

| Visible-Light Promoted Aerobic Oxidation | Metal-free photocatalyst | Mild conditions, uses alcohols as reactants, scalable. bohrium.com |

| Rearrangement of Benzotriazolyl-stabilized Anions | Zinc bromide | One-pot operation, good yields, excellent regioselectivity. acs.org |

| Alkylation of α-Alkoxyketimines | Alkyl halides | General method for substituted α-alkoxyketones. nih.gov |

Exploration of New Reactivity Profiles and Catalytic Transformations

Understanding the inherent reactivity of 2-(Benzyloxy)hexan-3-one is fundamental to unlocking its full synthetic potential. Future investigations will aim to explore new transformations and catalytic processes involving this ketone.

Potential research avenues include:

Asymmetric Transformations: Developing enantioselective reactions to control the stereochemistry at the α- and β-positions of the ketone will be a significant area of research. Chelation-controlled asymmetric nucleophilic addition of Grignard reagents to chiral α-benzyloxy ketones has already shown high diastereoselectivities. thieme-connect.de

Novel Bond Formations: Exploring the use of 2-(Benzyloxy)hexan-3-one in novel carbon-carbon and carbon-heteroatom bond-forming reactions will expand its utility as a synthetic building block. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts for transformations of α-alkoxy ketones is a rapidly growing field. oulu.finih.gov Future work will likely focus on designing new organocatalysts for specific and highly selective reactions of 2-(Benzyloxy)hexan-3-one.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting and understanding chemical reactivity and selectivity. The application of these methods to 2-(Benzyloxy)hexan-3-one can guide experimental work and accelerate the discovery of new reactions and catalysts.

Future computational studies may involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict transition state energies, and understand the electronic properties of 2-(Benzyloxy)hexan-3-one and its reaction intermediates. banglajol.infonih.govresearchgate.netdtu.dk Such calculations can provide insights into factors controlling reactivity and selectivity.

Catalyst Design: Computational screening of potential catalysts can identify promising candidates for specific transformations, reducing the need for extensive experimental screening.

Substrate Scope Prediction: In silico modeling can help predict the compatibility of various functional groups in reactions involving 2-(Benzyloxy)hexan-3-one, thereby guiding the design of synthetic routes.

| Computational Method | Application | Potential Insights for 2-(Benzyloxy)hexan-3-one |

| Density Functional Theory (DFT) | Reaction mechanism analysis, transition state elucidation. banglajol.infonih.govresearchgate.netdtu.dk | Understanding stereochemical outcomes, predicting reactivity with different reagents. |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites. banglajol.info | Predicting sites for nucleophilic and electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Study of donor-acceptor interactions. researchgate.net | Elucidating the nature of bonding and intermolecular interactions. |

Integration with Flow Chemistry and Automated Synthesis

The integration of modern technologies like flow chemistry and automated synthesis can significantly enhance the efficiency, safety, and scalability of chemical processes involving 2-(Benzyloxy)hexan-3-one.

Future directions in this area include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of 2-(Benzyloxy)hexan-3-one can offer advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. researchgate.netjst.go.jpacs.org

Automated Reaction Optimization: Automated systems can be employed to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for reactions involving 2-(Benzyloxy)hexan-3-one.

Expanding Applications in Complex Molecule Synthesis

α-Alkoxy ketones are valuable building blocks in the synthesis of complex natural products and biologically active molecules. nih.gov Future research will undoubtedly focus on leveraging 2-(Benzyloxy)hexan-3-one as a key intermediate in the total synthesis of such compounds.

Potential applications include:

Natural Product Synthesis: The structural motif of 2-(Benzyloxy)hexan-3-one can be found within or can be elaborated to form key fragments of various natural products. Its use as a chiral building block is particularly promising. thieme-connect.dethieme-connect.deresearchgate.netresearchgate.netmdpi.comuni-duesseldorf.de

Medicinal Chemistry: As a versatile scaffold, 2-(Benzyloxy)hexan-3-one can be used to generate libraries of new compounds for screening in drug discovery programs.

Development of New Synthetic Methodologies: The challenges encountered in the synthesis of complex molecules often drive the development of new synthetic methods. The use of 2-(Benzyloxy)hexan-3-one in such endeavors will likely lead to the discovery of novel and powerful transformations.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-(Benzyloxy)hexan-3-one with high yield and purity?

Methodological Answer:

- Synthetic Route : The compound can be synthesized via alkylation of hexan-3-one with benzyl bromide under basic conditions (e.g., using K₂CO₃ in acetone at reflux). Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 8:2) .

- Purification : Post-reaction, neutralize excess base with dilute HCl, extract with dichloromethane, and purify via column chromatography. Confirm purity (>98%) using HPLC (C18 column, acetonitrile:water 70:30) or GC-MS (retention time ~12.3 min) .

Advanced Research: Mechanistic Studies

Q. Q2. How can researchers elucidate the reaction mechanism of 2-(Benzyloxy)hexan-3-one in electrochemical coupling reactions?

Methodological Answer:

- Electrochemical Setup : Use a divided cell with a platinum electrode and reference electrode (Ag/AgCl). Monitor electron transfer via cyclic voltammetry (scan rate: 100 mV/s) .

- Mechanistic Probes : Introduce isotopically labeled reagents (e.g., D₂O or ¹³C-labeled benzyl groups) to track intermediates via NMR or high-resolution mass spectrometry (HRMS). Computational DFT modeling (e.g., Gaussian 09) can predict transition states and activation energies .

Data Contradiction Analysis

Q. Q3. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of 2-(Benzyloxy)hexan-3-one?

Methodological Answer:

- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica for structural data ) and avoid non-curated databases.

- Experimental Validation : Re-measure properties using standardized methods (e.g., differential scanning calorimetry for melting point, dynamic vapor sorption for hygroscopicity). Note that impurities or isomerization during storage may cause variability .

Advanced Analytical Techniques

Q. Q4. What advanced analytical methods are suitable for quantifying 2-(Benzyloxy)hexan-3-one in complex reaction mixtures?

Methodological Answer:

- Chromatography : Use UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) for high-resolution separation. Optimize mobile phase (e.g., acetonitrile:0.1% formic acid) to resolve co-eluting peaks .

- Spectroscopy : Employ ¹³C DEPT NMR to distinguish carbonyl groups from benzyloxy moieties. For trace analysis, utilize LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode .

Stability and Degradation Studies

Q. Q5. How can researchers assess the stability of 2-(Benzyloxy)hexan-3-one under varying storage and reaction conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1 month and analyze degradation products via GC-MS. Compare with control samples stored at -20°C .

- Light Sensitivity : Expose the compound to UV light (254 nm) in a photoreactor and monitor photo-oxidation products using FTIR (peak shifts at 1700 cm⁻¹ for carbonyl groups) .

Safety and Handling Protocols

Q. Q6. What are the critical safety considerations for handling 2-(Benzyloxy)hexan-3-one in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid. Avoid water to prevent solvent dispersion .

Computational Modeling Applications

Q. Q7. How can computational chemistry aid in predicting the reactivity of 2-(Benzyloxy)hexan-3-one?

Methodological Answer:

- Software Tools : Use Schrödinger Suite or ORCA for molecular docking and transition state modeling. Input crystallographic data (e.g., CCDC deposition numbers) for accurate geometry optimization .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental Hammett substituent constants for benzyloxy groups .

Advanced Synthetic Modifications

Q. Q8. What strategies can be employed to functionalize the benzyloxy group in 2-(Benzyloxy)hexan-3-one without cleaving the ether bond?

Methodological Answer:

- Protecting Groups : Temporarily protect the ketone with a trimethylsilyl group before functionalizing the benzyloxy moiety via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Selective Oxidation : Use TEMPO/NaOCl to oxidize the hexan-3-one moiety while preserving the benzyloxy group. Monitor selectivity using ¹H NMR (disappearance of α-H signals at δ 2.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.